![molecular formula C18H17NO2 B4407756 1-[4-(allyloxy)benzoyl]indoline](/img/structure/B4407756.png)
1-[4-(allyloxy)benzoyl]indoline
Overview
Description
1-[4-(allyloxy)benzoyl]indoline, also known as ABT-639, is a synthetic compound that belongs to the class of selective T-type calcium channel blockers. It was first synthesized by Abbott Laboratories in 2008 and has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.
Scientific Research Applications
1-[4-(allyloxy)benzoyl]indoline has been extensively studied for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, and hypertension. In preclinical studies, this compound has been shown to have anticonvulsant, analgesic, and antihypertensive effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
1-[4-(allyloxy)benzoyl]indoline works by selectively blocking T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, this compound reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release. This mechanism of action makes this compound a promising candidate for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have both acute and chronic effects on calcium channel activity. Acutely, this compound reduces the amplitude and frequency of calcium channel currents, leading to a decrease in neuronal excitability. Chronically, this compound has been shown to reduce the expression of T-type calcium channels, leading to a long-term decrease in neuronal excitability. These effects make this compound a promising candidate for the treatment of chronic neurological disorders.
Advantages and Limitations for Lab Experiments
1-[4-(allyloxy)benzoyl]indoline has several advantages for lab experiments. It has high potency and selectivity for T-type calcium channels, making it a useful tool for studying the role of these channels in neuronal function. It also has good pharmacokinetic properties, allowing for easy administration and measurement in animal models. However, this compound has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in long-term studies. It also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 1-[4-(allyloxy)benzoyl]indoline. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to explore its effects on other physiological systems, such as the cardiovascular system. Additionally, further research is needed to optimize the dosing and administration of this compound for long-term studies. Overall, this compound has significant potential for both basic research and therapeutic applications in the field of neuroscience.
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(4-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-13-21-16-9-7-15(8-10-16)18(20)19-12-11-14-5-3-4-6-17(14)19/h2-10H,1,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLIWKGHNZTMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(ethylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4407680.png)
![4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4407691.png)
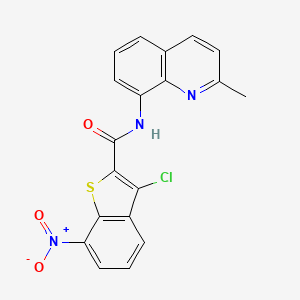
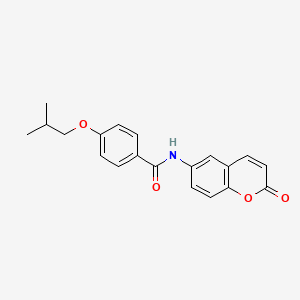
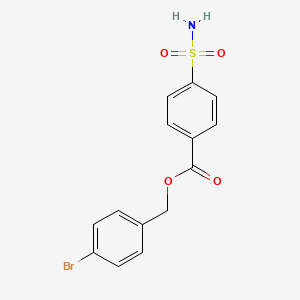

![2,6-dimethyl-4-{[4-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B4407712.png)
![4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4407720.png)
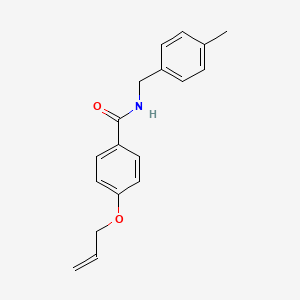
![4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride](/img/structure/B4407726.png)

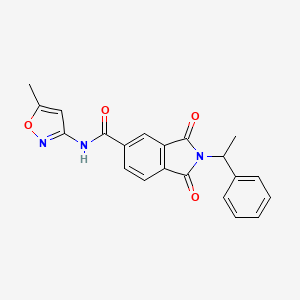
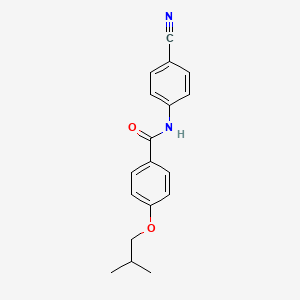
![1-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4407770.png)